4'-Methyl-epigallocatechin

Vue d'ensemble

Description

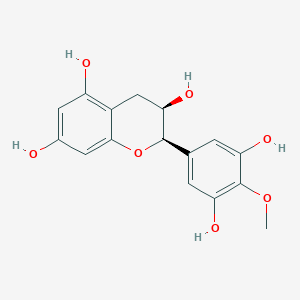

4’-Methyl-epigallocatechin is a derivative of epigallocatechin . It is a type of catechin, which is a natural phenol and antioxidant. It is found in relatively large amounts in green tea .

Synthesis Analysis

The synthesis of methylated epigallocatechin gallate from (–)-epigallocatechin gallate and propylgallate was accomplished using a benzyl (Bn) group as a protecting group for phenols . This methodology provided (–)-epigallocatechin-3-(4-O-methylgallate), which are naturally scarce catechin derivatives .Molecular Structure Analysis

The molecular formula of 4’-Methyl-epigallocatechin-3’-glucuronide is C22H24O13 . It contains a total of 62 bonds, including 38 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 3 aromatic hydroxyls, 4 secondary alcohols, 1 ether (aliphatic), and 3 ethers (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methyl-epigallocatechin are not well-studied .Applications De Recherche Scientifique

Antioxidant Properties

Catechins, including 4’-Methyl-epigallocatechin, are known for their strong antioxidant properties . They can help prevent oxidative stress-related diseases by scavenging free radicals and retarding extracellular matrix degradation induced by ultraviolet (UV) radiation and pollution .

Anti-Inflammatory Effects

Catechins have demonstrated anti-inflammatory effects . They can potentially reduce the symptoms of allergic rhinitis, such as sneezing and nasal rubbing, by reducing interleukin-5, interleukin-13, and ovalbumin E serum concentrations and restoring T helper type 2 / T helper type 1 cell balance .

Antimicrobial and Antiviral Activities

Catechins have shown antimicrobial and antiviral activities . They appear to produce greater antibacterial activity against Gram-positive bacteria than Gram-negative ones .

Anti-Cancer Properties

Catechins have been found to have anti-cancer properties . They can inhibit cell proliferation and migration in non-small cell lung cancer cells, reduce colorectal cancer cell growth, and reduce the invasion of breast cancer cells .

Anti-Diabetic Effects

Catechins have demonstrated anti-diabetic effects . They can potentially help in the management of diabetes by improving insulin sensitivity and glucose metabolism .

Cardiovascular Health

Catechins can potentially reduce the risk of cardiovascular diseases . Studies have demonstrated an inverse reaction between catechin intake and the risk of cardiovascular diseases .

Neurological Health

Catechins have shown potential benefits in neurological health . They have antioxidant and neuroprotective properties, which can potentially help in preventing cognitive decline and improving cognitive function .

Metabolic Syndrome

Catechins, particularly epigallocatechin gallate (EGCG), can help prevent metabolic syndrome . They can potentially help in weight loss, improve lipid metabolism, and reduce the risk of developing type 2 diabetes .

Mécanisme D'action

Target of Action

4’-Methyl-epigallocatechin, also known as Ouratea catechin, primarily targets various proteins and enzymes in the body. It has been found to interact with viral membrane proteins, inhibiting the early stages of infections such as attachment, entry, and membrane fusion .

Mode of Action

Ouratea catechin interacts with its targets by binding to them, thereby altering their function. For instance, it interferes with viral membrane proteins, inhibiting the early stages of infections . It also modulates numerous signaling pathways, including those regulated by MAPK-dependent, growth factor-mediated, and ubiquitin/proteasome degradation pathways .

Biochemical Pathways

Ouratea catechin affects several biochemical pathways. It has been found to have a free-radical-scavenging activity that allows it to trap hydroxyl radicals and superoxide anions, thus suppressing and terminating the free radical chain reaction that occurs during lipid peroxidation . It also influences the cell surface growth factor receptors, mainly receptor tyrosine kinases, which participate in many processes including cell proliferation, survival, and angiogenesis .

Pharmacokinetics

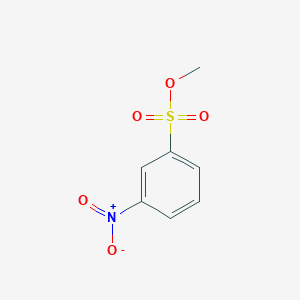

The pharmacokinetics of Ouratea catechin involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it undergoes phase II metabolism in enterocytes and hepatocytes . Sulfation is the key metabolic pathway, with SULT1A1 and SULT1A3 responsible for sulfation in the liver and intestine, respectively . The relative abundance of 4’-O-Me-EGC, a metabolite derived from catechin metabolism, is 40% compared to the parent EGC .

Result of Action

The action of Ouratea catechin results in various molecular and cellular effects. It has been shown to be effective in experimental models of Parkinson’s disease (PD), suggesting that it has pleiotropic neuroprotective effects . It also exerts a potent inhibitory effect on LDL oxidation in vitro .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of Ouratea catechin. For instance, the bioavailability of EGCG can be improved to some extent using nanostructured drug delivery systems and molecular modification technology in combination with other drugs . Furthermore, factors such as race, age, premenopausal state, nulliparity, a family history of UFs, hypertension, and obesity can influence the effects of Ouratea catechin .

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDYPNOEEHONAH-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938238 | |

| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methyl-epigallocatechin | |

CAS RN |

17291-05-3 | |

| Record name | 4'-Methyl-epigallocatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017291053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-EPIGALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM87TQ077U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methylated (-)-epigallocatechin-3-gallate (EGCG) derivatives like 4'-Methyl-epigallocatechin Gallate in tea?

A: While EGCG is known for its biological activities, research has shown that its methylated derivatives, including 4'-Methyl-epigallocatechin Gallate, also possess various bioactivities. These methylated forms are naturally occurring and contribute to the overall bioprofile of tea. []

Q2: How does the presence of 4'-Methyl-epigallocatechin Gallate and other methylated EGCG derivatives vary in different tea types and sources?

A: Studies have shown that the levels of 4'-Methyl-epigallocatechin Gallate and its isomer, 3'-Methyl-epigallocatechin Gallate, vary significantly depending on the tea species, season of harvest, age of leaves, geographical location, and fermentation levels. For example, these methylated EGCG derivatives are found in higher concentrations in certain tea varieties like Chinshin-Kanzai, particularly those grown in mountainous regions. [] Interestingly, these compounds are more abundant in tea leaves harvested during autumn and winter. Younger tea leaves and unfermented green tea also tend to have higher levels of these methylated forms. [] Notably, fermented black tea and puerh tea lack these compounds, suggesting their degradation during the fermentation process. []

Q3: How does the inhibitory effect of 4'-Methyl-epigallocatechin Gallate on nitric oxide generation and iNOS expression compare to that of EGCG?

A: Research indicates that 4'-Methyl-epigallocatechin Gallate exhibits a weaker inhibitory effect on nitric oxide generation and inducible nitric oxide synthase (iNOS) expression compared to EGCG. [] This suggests that the structural modification of methylation at the 4' position of the gallate moiety might influence its interaction with the target enzyme and affect its potency.

Q4: What other flavonoids with antioxidant properties, besides 4'-Methyl-epigallocatechin Gallate, have been identified in plants?

A: Research has identified various flavonoids with antioxidant properties in different plant species. For instance, epigallocatechin, (+) ouratea-catechin, proanthocyanidin, kaempferol 3‐O‐α‐L‐rhamnopyranosyl (1→6)‐O‐[β‐D‐glucopyranosyl (1→3)‐O‐α‐L‐rhamnopyranosyl‐(1→2)]‐O‐β‐D‐glucopyranosyl, and quercetin 3‐O‐α‐L‐rhamnopyranosyl (1→6)‐O‐[β‐D‐glucopyranosyl (1→3)‐O‐α‐L‐rhamnopyranosyl‐(1→2)]‐O‐β‐D‐glucopyranosyl have been isolated and characterized for their antioxidant activities. These compounds were identified using techniques like TLC autographic assay, cyclic voltammetry, and spectrophotometric assays. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

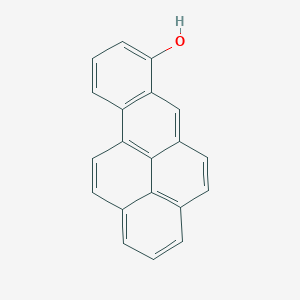

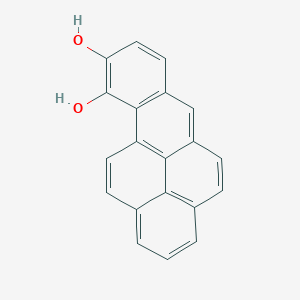

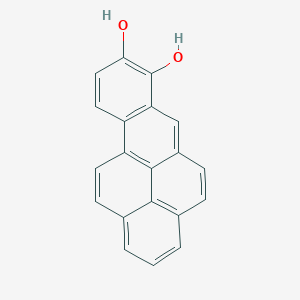

![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)

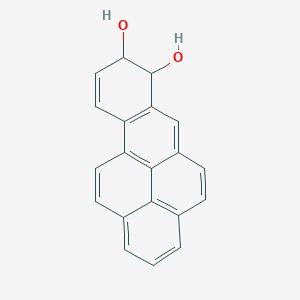

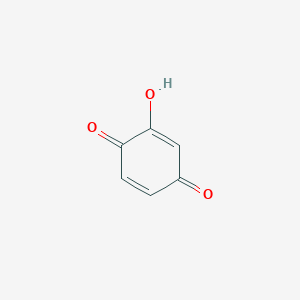

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)